Peroxyacetic acid uroporphyrin I
Description
Peroxyacetic acid uroporphyrin I is a porphyrin derivative identified in patients with congenital erythropoietic porphyria (CEP), a rare genetic disorder characterized by defects in heme biosynthesis. This compound is formed through the peroxidation of uroporphyrinogen I, a substrate that accumulates due to a deficiency in uroporphyrinogen III synthase . Structurally, it features a peroxyacetic acid substituent (-O-O-CO-CH3) on one of the acetic acid side chains of the uroporphyrin I macrocycle. Its presence in urine and plasma is pathognomonic for CEP, distinguishing it from hepatic porphyrias where porphyrin excretion occurs via bile .
Properties
CAS No. |
134773-19-6 |
|---|---|
Molecular Formula |
C54H66N4O17 |
Molecular Weight |
1043.1 g/mol |
IUPAC Name |
2-[7,12,17-tris(2-ethoxy-2-oxoethyl)-3,8,13,18-tetrakis(3-ethoxy-3-oxopropyl)-22,23-dihydroporphyrin-2-yl]ethaneperoxoic acid |
InChI |
InChI=1S/C54H66N4O17/c1-8-68-47(59)19-15-31-35(23-51(63)72-12-5)43-27-40-32(16-20-48(60)69-9-2)36(24-52(64)73-13-6)45(56-40)29-42-34(18-22-50(62)71-11-4)38(26-54(66)75-67)46(58-42)30-41-33(17-21-49(61)70-10-3)37(25-53(65)74-14-7)44(57-41)28-39(31)55-43/h27-30,55-56,67H,8-26H2,1-7H3 |
InChI Key |
KLYCXBRBYHTKKX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OCC)CCC(=O)OCC)C(=C4CCC(=O)OCC)CC(=O)OCC)C(=C3CCC(=O)OCC)CC(=O)OO)CC(=O)OCC |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OCC)CCC(=O)OCC)C(=C4CCC(=O)OCC)CC(=O)OCC)C(=C3CCC(=O)OCC)CC(=O)OO)CC(=O)OCC |
Synonyms |
PAU-1 peroxyacetic acid uroporphyrin I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Peroxyacetic acid uroporphyrin I belongs to a group of modified uroporphyrin derivatives found in CEP. Key structural analogs include:
- Hydroxyacetic acid uroporphyrin I : Contains a hydroxylated acetic acid side chain (-OH-CH2-COO-) .
- B-hydroxypropionic acid uroporphyrin I : Features a hydroxyl group on a propionic acid side chain (-OH-CH2-CH2-COO-) .
- Meso-hydroxyuroporphyrin I : Hydroxylated at the meso position of the porphyrin ring .
Table 1: Structural and Functional Comparison
Formation Mechanisms
- This compound: Generated enzymatically from uroporphyrinogen I in the presence of hydrogen peroxide (H₂O₂) and iron. This reaction is concentration-dependent (1–2 μM uroporphyrinogen I) and occurs exclusively on acetic acid side chains .
- Hydroxylated derivatives : Formed via hydroxyl radicals produced during peroxidation. These radicals attack acetic or propionic acid side chains, leading to hydroxylated products .
Analytical Detection
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for distinguishing these compounds. For example:
Table 2: Analytical Techniques for Differentiation
Clinical and Therapeutic Implications
- Pathogenic role : this compound contributes to photosensitivity in CEP by generating reactive oxygen species (ROS) upon light exposure .
Q & A
Q. What are the standard protocols for stabilizing uroporphyrin I in experimental solutions to prevent degradation during photodynamic therapy studies?
Uroporphyrin I is prone to degradation in strong acidic conditions (pH < 2) or under prolonged light exposure. To stabilize it:
- Use alkaline buffers (pH > 9.5) to maintain solubility without degradation .
- Store solutions in amber vials at -20°C to minimize photodegradation and thermal instability .
- Monitor degradation via HPLC with fluorescence detection, comparing retention times and spectral profiles against reference standards .
Q. How do researchers differentiate between uroporphyrin I and III isomers in HPLC analysis for porphyria diagnosis?
Chromatographic separation relies on:
- Column selection : Reverse-phase C18 columns with gradient elution (e.g., methanol/water with 0.1% trifluoroacetic acid) .
- Fluorescence detection : Uroporphyrin I and III exhibit distinct excitation/emission maxima (e.g., 405/615 nm vs. 395/605 nm) .
- Retention time differences : Uroporphyrin I elutes earlier than III due to structural variations in side-chain carboxylation .
Q. What are the recommended methods for quantifying peroxyacetic acid (PAA) in reaction mixtures involving uroporphyrin I?
- Iodometric titration : Measures active oxygen content via iodine release in acidic KI solutions .
- HPLC-UV detection : Separates PAA from acetic acid and hydrogen peroxide using a hydrophilic interaction liquid chromatography (HILIC) column .
- Caution : Avoid prolonged exposure to light or metals, which accelerate PAA decomposition .
Advanced Research Questions
Q. What strategies are recommended for reconciling contradictory data on the pro-oxidant versus antioxidant effects of peroxyacetic acid in uroporphyrin-mediated cellular models?
Contradictions may arise from:
- Dose-dependent effects : Low PAA concentrations (10–50 µM) may act as antioxidants by scavenging ROS, while higher doses (>100 µM) induce oxidative stress .
- Experimental design : Use controlled oxygen tension (e.g., hypoxia vs. normoxia) and include inhibitors like catalase to isolate PAA-specific effects .
- Endpoint assays : Combine multiple metrics (e.g., lipid peroxidation, glutathione levels, and uroporphyrin I fluorescence quenching) to capture mechanistic nuances .
Q. How can researchers optimize reaction conditions to minimize peracetic acid-induced interference in mass spectrometry-based quantification of uroporphyrin I adducts?
- Quenching agents : Add sodium thiosulfate to neutralize residual PAA before LC-MS/MS analysis .
- Chromatographic separation : Use a zwitterionic HILIC column to resolve uroporphyrin I-PAA adducts from free uroporphyrin .
- Stable isotope labeling : Synthesize deuterated uroporphyrin I as an internal standard to correct for matrix effects .
Q. What experimental approaches validate the role of uroporphyrin I as a biomarker for environmental toxin exposure in longitudinal studies?
- Cohort design : Collect serial urine samples from populations exposed to heavy metals (e.g., lead, arsenic) and measure uroporphyrin I via LC-MS/MS .
- Correlation analysis : Statistically link uroporphyrin I levels with toxin concentrations (e.g., atomic absorption spectroscopy for lead) .
- Confounding factors : Adjust for porphyria diagnoses using genetic screening (e.g., UROS gene mutations) to exclude inherited metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
